

# **Cross-Resistance Between Polymyxin B and Other Antibiotics: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxin B as a last-resort antibiotic against multidrug-resistant Gramnegative bacteria has been met with the inevitable challenge of resistance. Understanding the landscape of cross-resistance between polymyxin B and other antibiotic classes is crucial for effective antimicrobial stewardship and the development of novel therapeutic strategies. This guide provides an objective comparison of polymyxin B's cross-resistance profiles, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

# **Executive Summary**

Polymyxin B resistance is primarily driven by modifications of its target, the lipid A component of the lipopolysaccharide (LPS) in the bacterial outer membrane. This mechanism often leads to cross-resistance with colistin (polymyxin E), another member of the polymyxin class. Cross-resistance to other antibiotic classes, such as beta-lactams, aminoglycosides, and fluoroquinolones, is not consistently observed and appears to be species- and strain-dependent. In some instances, the development of polymyxin B resistance can even lead to increased susceptibility to other antibiotics, a phenomenon known as collateral sensitivity.

# **Comparative Analysis of Cross-Resistance**

The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of various antibiotics in Gram-negative bacteria that have developed resistance to polymyxin B.



# Table 1: Cross-Resistance in Acinetobacter baumannii

Data from a study on paired clinical isolates of A. baumannii (pre- and post-polymyxin B exposure) reveals the impact of polymyxin B resistance on susceptibility to other antibiotics.[1]



| Antibiotic        | Antibiotic<br>Class | Pre-<br>exposure<br>MIC<br>(µg/mL) | Post-<br>exposure<br>MIC<br>(µg/mL)<br>(In Vitro) | Fold<br>Change<br>(In Vitro) | Post-<br>exposure<br>MIC<br>(µg/mL)<br>(In Vivo) | Fold<br>Change<br>(In Vivo) |
|-------------------|---------------------|------------------------------------|---------------------------------------------------|------------------------------|--------------------------------------------------|-----------------------------|
| Polymyxin<br>B    | Polymyxin           | 0.5 - 2                            | 16 - 128                                          | ↑ 8-64x                      | 16 - 32                                          | ↑ 8-16x                     |
| Imipenem          | Carbapene<br>m      | 32                                 | 8                                                 | ↓ 4x                         | 32                                               | No change                   |
| Meropene<br>m     | Carbapene<br>m      | 32                                 | 16                                                | ↓ 2x                         | 32                                               | No change                   |
| Ceftazidim<br>e   | Cephalosp<br>orin   | 128                                | 32                                                | ↓ 4x                         | 128                                              | No change                   |
| Cefepime          | Cephalosp<br>orin   | 32                                 | 8                                                 | ↓ 4x                         | 32                                               | No change                   |
| Tobramycin        | Aminoglyc<br>oside  | 128                                | 32                                                | ↓ 4x                         | 128                                              | No change                   |
| Gentamicin        | Aminoglyc<br>oside  | 128                                | 64                                                | ↓ 2x                         | 128                                              | No change                   |
| Ciprofloxac<br>in | Fluoroquin<br>olone | 128                                | 32                                                | ↓ 4x                         | 128                                              | No change                   |
| Levofloxaci<br>n  | Fluoroquin<br>olone | 64                                 | 16                                                | ↓ 4x                         | 64                                               | No change                   |
| Tigecycline       | Glycylcycli<br>ne   | 2                                  | 0.5                                               | ↓ 4x                         | 2                                                | No change                   |
| Minocyclin<br>e   | Tetracyclin<br>e    | 32                                 | 8                                                 | ↓ 4x                         | 32                                               | No change                   |

Data compiled from a study on polymyxin B resistance in A. baumannii.[1]



Note: The in-vitro-selected polymyxin B-resistant isolates demonstrated increased susceptibility to several other antibiotic classes, indicating collateral sensitivity.[1] However, the in-vivo-derived resistant isolates did not show significant changes in MICs for other antibiotics.[1]

# Table 2: Cross-Resistance in Pseudomonas aeruginosa

A study on in-vitro-selected polymyxin B-resistant P. aeruginosa isolates showed a high degree of cross-resistance with colistin but not with other tested antimicrobial agents.[2]

| Antibiotic    | Antibiotic<br>Class | Parent Strain<br>MIC (µg/mL) | Polymyxin B-<br>Resistant<br>Isolate MIC<br>(µg/mL) | Fold Change           |
|---------------|---------------------|------------------------------|-----------------------------------------------------|-----------------------|
| Polymyxin B   | Polymyxin           | 1 - 2                        | 16 - 32                                             | ↑ 8-16x               |
| Colistin      | Polymyxin           | 0.5 - 2                      | 8 - 16                                              | ↑ 4-16x               |
| Ceftazidime   | Cephalosporin       | 2 - 8                        | 2 - 8                                               | No significant change |
| Imipenem      | Carbapenem          | 2 - 4                        | 2 - 4                                               | No significant change |
| Tobramycin    | Aminoglycoside      | 0.5 - 2                      | 0.5 - 2                                             | No significant change |
| Ciprofloxacin | Fluoroquinolone     | 0.125 - 0.5                  | 0.125 - 0.5                                         | No significant change |

Data is based on findings from a study where cross-resistance was evaluated in P. aeruginosa. [2] The study reported that cross-resistance with  $\beta$ -lactams, quinolones, and aminoglycosides was not observed.[2]

# Table 3: Cross-Resistance in Klebsiella pneumoniae

The development of polymyxin B resistance in K. pneumoniae can have variable effects on the susceptibility to other antibiotics. The following data is derived from a laboratory study on induced polymyxin B resistance.



| Antibiotic                  | Antibiotic<br>Class       | Parent Isolate<br>MIC (µg/mL) | Induced<br>Resistant<br>Strain MIC<br>(µg/mL) | Fold Change |
|-----------------------------|---------------------------|-------------------------------|-----------------------------------------------|-------------|
| Polymyxin B                 | Polymyxin                 | ≤8                            | >128                                          | >16x        |
| Imipenem                    | Carbapenem                | 16                            | 8                                             | ↓ 2x        |
| Meropenem                   | Carbapenem                | 8                             | 4                                             | ↓ 2x        |
| Piperacillin/Tazo<br>bactam | Penicillin +<br>Inhibitor | 128                           | 64                                            | ↓ 2x        |
| Levofloxacin                | Fluoroquinolone           | 4                             | 2                                             | ↓ 2x        |
| Tigecycline                 | Glycylcycline             | 2                             | 1                                             | ↓ 2x        |
| Nitrofurantoin              | Nitrofuran                | 64                            | 32                                            | ↓ 2x        |

Data compiled from a study on induced polymyxin B resistance in K. pneumoniae.

# **Mechanisms of Cross-Resistance**

The primary mechanism of acquired resistance to polymyxin B involves modifications to the lipid A portion of the bacterial lipopolysaccharide (LPS). These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the positively charged polymyxin B molecule.





Click to download full resolution via product page

**Caption:** Signaling pathway for polymyxin B resistance.

# Experimental Protocols Broth Microdilution (BMD) for Polymyxin B Susceptibility Testing

The reference method for determining the Minimum Inhibitory Concentration (MIC) of polymyxin B is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [3][4][5]

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polymyxin B sulfate powder (analytical grade)



- Sterile 96-well microtiter plates (polystyrene, U-bottom)
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
- Sterile saline (0.85%) or water
- Spectrophotometer or McFarland standards
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Polymyxin B Stock Solution: Prepare a stock solution of polymyxin B sulfate in sterile water. The concentration should be at least 1280 μg/mL.
- · Preparation of Microtiter Plates:
  - Dispense 50 μL of CAMHB into each well of the 96-well plate.
  - Create a serial two-fold dilution of the polymyxin B stock solution in the first column of the plate by adding 50 μL of the stock to the first well and then transferring 50 μL to subsequent wells, resulting in a range of concentrations (e.g., 0.25 to 64 μg/mL).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Add 50 μL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 μL per well.



- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth of the organism.

**Caption:** Broth microdilution workflow.

### Conclusion

The development of resistance to polymyxin B is a significant clinical concern. While strong cross-resistance is consistently observed with colistin, the impact on other antibiotic classes is more complex. The phenomenon of collateral sensitivity, particularly in A. baumannii and K. pneumoniae, suggests that combination therapies could be a viable strategy to combat polymyxin B-resistant infections. However, the lack of a consistent cross-resistance pattern across different species underscores the importance of routine antimicrobial susceptibility testing to guide therapeutic decisions. Standardized methodologies, such as the broth microdilution protocol outlined here, are essential for accurate and reproducible results. Further research is needed to fully elucidate the intricate interplay between polymyxin B resistance and the broader landscape of antimicrobial susceptibility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Pharmacodynamics of Polymyxin B against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing for the Polymyxins: Two Steps Back, Three Steps Forward? PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cross-Resistance Between Polymyxin B and Other Antibiotics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678987#cross-resistance-between-polymyxin-b-and-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com